Cdk1/2 Inhibitor III
CAS No.: 443798-47-8
Cat. No.: VC0005331
Molecular Formula: C15H13F2N7O2S2
Molecular Weight: 425.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 443798-47-8 |
---|---|
Molecular Formula | C15H13F2N7O2S2 |
Molecular Weight | 425.4 g/mol |
IUPAC Name | 5-amino-N-(2,6-difluorophenyl)-3-(4-sulfamoylanilino)-1,2,4-triazole-1-carbothioamide |
Standard InChI | InChI=1S/C15H13F2N7O2S2/c16-10-2-1-3-11(17)12(10)21-15(27)24-13(18)22-14(23-24)20-8-4-6-9(7-5-8)28(19,25)26/h1-7H,(H,21,27)(H2,19,25,26)(H3,18,20,22,23) |
Standard InChI Key | ARIOBGGRZJITQX-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)F)NC(=S)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F |
Canonical SMILES | C1=CC(=C(C(=C1)F)NC(=S)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F |
Appearance | Assay:≥95%A solid |
Structural and Biochemical Characterization of Cdk1/2 Inhibitor III
Molecular Architecture and Chemical Properties
Cdk1/2 Inhibitor III (5-Amino-3-((4-(aminosulfonyl)phenyl)amino)-N-(2,6-difluorophenyl)-1H-1,2,4-triazole-1-carbothioamide) features a triazolo-diamine scaffold optimized for kinase inhibition. Key structural attributes include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₁₃F₂N₇O₂S₂ | |
Molecular Weight | 425.44 g/mol | |
SMILES | Fc1c(c(ccc1)F)NC(=S)[n]2nc(nc2N)Nc3ccc(cc3)S(=O)N | |
InChI Key | ARIOBGGRZJITQX-UHFFFAOYSA-N | |
Solubility | 10 mg/mL in DMSO |
The compound’s planar triazole ring facilitates π-π stacking with kinase hinge regions, while the sulfonamide group engages in hydrogen bonding with Lys33 and Asp146 in Cdk1 .
Enzymatic Inhibition Kinetics
Cdk1/2 Inhibitor III exhibits sub-nanomolar potency against its primary targets:
Kinase Complex | IC₅₀ (pM) | Selectivity vs. Off-Targets |
---|---|---|
Cdk1/cyclin B | 600 | 64× over VEGF-R2 |
Cdk2/cyclin A | 500 | 280× over GSK-3β |
Cdk2/cyclin E | 340 | >1000× over CDK4/6 |
This exceptional selectivity arises from its ability to exploit subtle differences in ATP-binding pocket topology between CDK family members. Molecular dynamics simulations reveal stable binding with RMSD < 2 Å over 100 ns trajectories .
Mechanism of Action and Cellular Effects
ATP-Competitive Inhibition of Cell Cycle Progression
As a reversible ATP-competitive inhibitor, Cdk1/2 Inhibitor III prevents phosphorylation of critical substrates:
-
Retinoblastoma (Rb) protein: Inhibition at Ser780 (Cdk4/6 site) and Ser807/811 (Cdk2 site)
-
CDC25C: Blocked activation at Thr48, arresting cells in G₂/M
In HCT-116 colon cancer cells, treatment induces G₂/M arrest (EC₅₀ = 15 nM) within 6 hours, followed by apoptosis via caspase-3 activation .
Transcriptional Regulation and Synergistic Effects
The inhibitor modulates gene expression through secondary mechanisms:
Combination studies demonstrate synergy with:
-
PARP inhibitors (Olaparib): Combination Index (CI) = 0.32 in BRCA1-mutant cells
-
PLK1 inhibitors (BI-2536): 82% tumor growth inhibition in xenografts
Cell Line | Origin | IC₅₀ (nM) | Apoptosis Induction |
---|---|---|---|
HCT-116 | Colorectal carcinoma | 20 | 58% (48 hr) |
HeLa | Cervical adenocarcinoma | 35 | 72% (48 hr) |
A375 | Melanoma | 92 | 65% (48 hr) |
MDA-MB-231 | Triple-negative breast | 110 | 41% (48 hr) |
In Vivo Pharmacokinetics and Toxicity
Rodent studies reveal favorable ADME properties:
Parameter | Value |
---|---|
Oral bioavailability | 42% |
Plasma t₁/₂ | 6.8 hr |
Vd | 3.2 L/kg |
CYP3A4 inhibition | IC₅₀ > 10 µM |
Notably, daily dosing (10 mg/kg) for 28 days caused reversible bone marrow suppression but no neurotoxicity .
Comparative Analysis with Other CDK Inhibitors
Selectivity Across Kinase Families
Cdk1/2 Inhibitor III demonstrates superior selectivity compared to pan-CDK inhibitors:
Inhibitor | CDK1 IC₅₀ (nM) | CDK2 IC₅₀ (nM) | CDK4 IC₅₀ (nM) | GSK-3β IC₅₀ (nM) |
---|---|---|---|---|
Cdk1/2 Inhibitor III | 0.6 | 0.5 | >1000 | 140 |
Flavopiridol | 30 | 100 | 20 | 110 |
Dinaciclib | 3 | 1 | 100 | - |
Roscovitine | 650 | 700 | >100,000 | 460 |
Structural Advantages Over First-Generation Inhibitors
The triazolo-diamine scaffold confers three key benefits:
-
Reduced planarity: LogP = 2.1 vs. 3.8 for flavopiridol, improving solubility
-
Targeted hydrogen bonding: Forms three H-bonds with Cdk1 vs. two in roscovitine complexes
-
Diminished hERG inhibition: IC₅₀ > 30 µM compared to 1.2 µM for dinaciclib
Emerging Applications and Future Directions
Combination Therapy Development
Recent clinical trial designs incorporate Cdk1/2 Inhibitor III with:
-
Immune checkpoint inhibitors: Augments PD-L1 expression by 3.5-fold in TILs
-
Metabolic modulators: 2-DG co-treatment increases ATP depletion 7-fold
-
Epigenetic drugs: Resensitizes DNMT1-inhibited cells to decitabine
Biomarker-Driven Patient Stratification
Predictive biomarkers under investigation include:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume